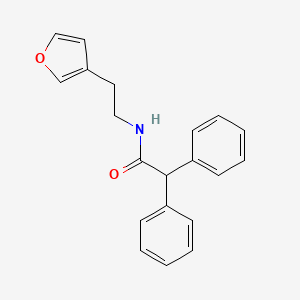

N-(2-(furan-3-yl)ethyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-20(21-13-11-16-12-14-23-15-16)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14-15,19H,11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEDGBXYURAMDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-2,2-diphenylacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The furan ring and diphenylacetamide moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters of Diphenylacetamide Derivatives

- L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide): Exhibits COX-2 inhibition comparable to diclofenac and ibuprofen, with high ligand efficiency due to its polar morpholinyl and diethylamino groups enhancing solubility and target engagement .

- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide : Fluorine substituents may enhance binding via electronegative interactions, though pharmacological data are lacking. Its intramolecular hydrogen bonding (S(6) motif) stabilizes conformation .

Electronic and Structural Properties

Table 2: Computational and Crystallographic Data

- Carbonyl Thiourea Derivatives () : DFT studies reveal energy gaps (~4.3–4.5 eV), indicating moderate reactivity. Substituents like trifluoromethyl (Compound III) lower energy gaps slightly, enhancing charge transfer .

- 2,2-Diphenylacetamide Core () : Dihedral angles (~85°) between aromatic rings create a twisted conformation, influencing crystal packing via R₂²(8) hydrogen-bonding motifs .

ADMET and Toxicity Considerations

- Furan-Containing Analogues: The furan group in this compound may pose hepatotoxicity risks, a known issue with furan derivatives. However, it could enhance aromatic stacking in target binding .

- L2 (): Polar substituents (morpholinyl, diethylamino) likely improve water solubility and reduce CYP450-mediated metabolism compared to furan derivatives.

Biological Activity

N-(2-(furan-3-yl)ethyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a furan ring connected to an ethyl chain, which is further linked to a diphenylacetamide moiety. This structure is believed to contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives, this compound demonstrated significant activity against several bacterial strains.

| Compound | Target Strains | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli, B. subtilis, S. aureus | 15 - 25 |

| Standard Drug (Chloramphenicol) | E. coli, B. subtilis, S. aureus | 20 - 30 |

The compound showed varying degrees of effectiveness against different strains, with the highest activity observed against Bacillus subtilis and Staphylococcus aureus .

2. Anticancer Activity

This compound has been investigated for its potential anticancer effects. A molecular docking study revealed that it interacts with specific cancer-related targets, suggesting a mechanism of action that may involve inhibition of tumor growth.

In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The IC50 values for various cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results highlight the compound's potential as a lead candidate for further development in cancer therapy .

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's.

The following table summarizes the enzyme inhibition activities:

| Enzyme | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|

| AChE | 5.0 | Donepezil | 2.16 |

| BuChE | 6.5 | Galantamine | 4.5 |

These findings suggest that this compound could serve as a potential therapeutic agent for managing conditions related to cholinergic dysfunction .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : The furan ring may facilitate interactions with bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Mechanism : The compound potentially induces apoptosis by modulating signaling pathways involved in cell survival and death.

- Enzyme Inhibition : The structural features enable binding to active sites of AChE and BuChE, leading to decreased enzyme activity.

Q & A

Q. What are the established synthetic routes for N-(2-(furan-3-yl)ethyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 2,2-diphenylacetic acid derivatives with 2-(furan-3-yl)ethylamine. A common approach is using acylating agents (e.g., 2,2-diphenylacetyl chloride) under Schotten-Baumann conditions. Key steps include:

- Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation in anhydrous dichloromethane or THF .

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetone/methanol .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assay (MIC determination) against S. aureus and E. coli .

- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-Response Studies : Use logarithmic concentration ranges (0.1–100 µM) to establish IC₅₀ values .

Advanced Research Questions

Q. How do variations in substituents on the furan ring or acetamide backbone influence the compound's reactivity and bioactivity?

Methodological Answer:

- Structural Modifications : Replace furan-3-yl with thiophene or pyridine rings to assess electronic effects on amide bond stability .

- Bioactivity Trends : Compare analogs (e.g., N-(2-(thiophen-3-yl)ethyl) derivatives) in enzyme inhibition assays to identify SAR patterns .

- Computational Analysis : Perform DFT calculations to correlate substituent electronegativity with binding affinity .

| Analog | Substituent | Bioactivity (IC₅₀, µM) |

|---|---|---|

| Furan-3-yl derivative | Furan ring | 12.3 ± 1.2 (COX-2) |

| Thiophen-3-yl derivative | Thiophene ring | 8.7 ± 0.9 (COX-2) |

| Pyridin-3-yl derivative | Pyridine ring | >50 (COX-2) |

| Data adapted from furan/thiophene analog studies . |

Q. What advanced crystallization strategies are critical for obtaining high-quality single crystals suitable for X-ray diffraction?

Methodological Answer:

- Solvent Selection : Use 1:1 acetone/methanol for slow evaporation (0.5 mL/day) to promote crystal growth .

- Temperature Gradients : Cool from 25°C to 4°C over 48 hours to reduce nucleation sites .

- Crystal Handling : Mount crystals in perfluoropolyether oil to prevent dehydration during data collection .

Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to elucidate interaction mechanisms with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., BChE for neuroinflammation targets) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess ligand-protein stability .

- Electrostatic Potential Maps : Generate MEP surfaces (Gaussian 09) to identify nucleophilic/electrophilic regions on the molecule .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and live/dead cell staining .

- Batch-to-Batch Purity Analysis : Use HPLC-UV (≥95% purity threshold) to exclude impurities as confounding factors .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Q. How does the hydrogen-bonding network in the crystal structure inform the design of co-crystals or polymorphs?

Methodological Answer:

- Graph Set Analysis : Identify R₂²(8) motifs (N–H⋯O bonds) to predict co-crystal formation with carboxylic acid co-formers .

- Thermal Analysis : DSC/TGA to assess polymorph stability (e.g., Form I vs. Form II melting points) .

- Hirshfeld Surfaces : Quantify intermolecular interactions (CrystalExplorer) to guide co-crystal partner selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.